2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide
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Overview
Description
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide is a chemical compound with the molecular formula C16H12Cl3N3OS and a molecular weight of 400.717 g/mol . This compound is known for its unique structure, which includes a pyridinylthio group and a trichlorophenylacetamide moiety.
Preparation Methods
The synthesis of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 2,4,6-trichlorophenylacetyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylthio group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2,4,6-trichlorophenyl)acetamide include:
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide: This compound has a similar structure but with a methoxy group instead of the trichlorophenyl group.
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-: This compound shares the pyridinyl group but has a different overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12Cl3N3OS |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C16H12Cl3N3OS/c1-8-3-9(2)21-16(11(8)6-20)24-7-14(23)22-15-12(18)4-10(17)5-13(15)19/h3-5H,7H2,1-2H3,(H,22,23) |
InChI Key |
JLVZLQQQELLRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
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